![molecular formula C13H22O4Si B1589428 Triethoxy(4-methoxyphenyl)silane CAS No. 21130-91-6](/img/structure/B1589428.png)
Triethoxy(4-methoxyphenyl)silane
Overview
Description
Triethoxy(4-methoxyphenyl)silane is an organosilicon compound with the linear formula (C2H5O)3SiC6H4OCH3 . It is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of this compound is 270.40 . The molecular formula is (C2H5O)3SiC6H4OCH3 .Chemical Reactions Analysis
This compound is known to be reactive in Pd-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 128°C at 3 mmHg and a density of 1.03 g/mL at 25°C .Scientific Research Applications
1. Lithium-Ion Batteries
Triethoxy(4-methoxyphenyl)silane and related compounds have been investigated for their potential in lithium-ion batteries. A study by Xia et al. (2008) found that phenyl tris-2-methoxydiethoxy silane, a related compound, can suppress the co-intercalation of propylene carbonate in lithium-ion batteries with graphite anodes, enhancing their performance and stability (Xia et al., 2008).
2. Polymer Modification
Mlejnek et al. (1984) investigated the modification of polyethylene for cable industry applications, utilizing vinyl tri(2-methoxyethoxy)silane in the cross-linking process (Mlejnek et al., 1984).
3. Inorganic-Organic Layered Materials
Shimojima et al. (1997) explored the hydrolysis and polycondensation of Triethoxy(alkyl)silanes, forming highly-organized inorganic–organic layered materials (Shimojima et al., 1997).
4. Copper-Catalyzed Reactions
Wang et al. (2014) reported on a copper-catalyzed three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides (Wang et al., 2014).
5. Silane Coatings for Biomedical Applications
Gu et al. (2017) studied triethoxy(octyl)silane coatings on magnesium alloy for improving corrosion resistance and biocompatibility, crucial for clinical applications (Gu et al., 2017).
properties
IUPAC Name |
triethoxy-(4-methoxyphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458070 | |
Record name | Triethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21130-91-6 | |
Record name | Triethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?
A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.
Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?
A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.
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